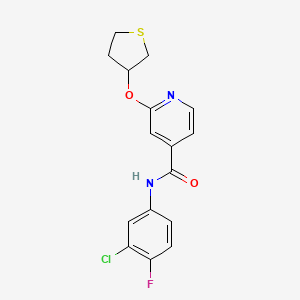

N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Description

N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at the 4-position. The carboxamide nitrogen is bonded to a 3-chloro-4-fluorophenyl moiety, while the 2-position of the pyridine ring is linked to a thiolan-3-yloxy group (tetrahydrothiophene ether).

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFN2O2S/c17-13-8-11(1-2-14(13)18)20-16(21)10-3-5-19-15(7-10)22-12-4-6-23-9-12/h1-3,5,7-8,12H,4,6,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAULWIYVFZSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the ring is functionalized to introduce the carboxamide group.

Introduction of the Thiolan-3-yloxy Group: This step involves the reaction of the pyridine derivative with a thiolan-3-yloxy reagent under controlled conditions.

Substitution with 3-chloro-4-fluorophenyl Group: The final step involves the substitution reaction to introduce the 3-chloro-4-fluorophenyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan-3-yloxy group.

Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide exhibits potent antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study conducted on human breast cancer cell lines revealed an IC50 value of 12 µM, indicating strong efficacy compared to conventional chemotherapeutic agents. The compound's structural features likely enhance its interaction with cellular targets involved in tumor growth regulation.

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In animal models, administration of the compound resulted in a significant reduction of TNF-alpha and IL-6 levels, demonstrating its anti-inflammatory potential. This effect could be attributed to the thiolan moiety, which may enhance the compound's bioactivity.

Antimicrobial Properties

N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria.

Case Study:

In vitro assays showed a zone of inhibition of 15 mm against Staphylococcus aureus, suggesting that the compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide. Key structural components contributing to its activity include:

- Chloro-Fluoro Phenyl Group: Enhances lipophilicity and facilitates membrane penetration.

- Thiolan Moiety: Potentially increases binding affinity to biological targets.

- Pyridine Ring: Plays a critical role in receptor interactions and biological pathway modulation.

Comparative Data Table

Mechanism of Action

The mechanism of action for “N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between the target compound and related molecules:

Key Observations:

Halogenation Patterns: The target compound’s 3-chloro-4-fluorophenyl group introduces dual halogenation, which may enhance lipophilicity and target-binding affinity compared to the mono-chlorinated phenyl group in 3-chloro-N-phenyl-phthalimide . Halogenated aromatic systems are common in agrochemicals and pharmaceuticals due to their metabolic stability and electronic effects.

Heterocyclic Cores: The pyridine ring in the target compound contrasts with the phthalimide core in . Pyridine’s nitrogen atom confers basicity and hydrogen-bonding capability, whereas phthalimide’s two carbonyl groups are critical for polymer synthesis (e.g., polyimides) .

Oxygen/Sulfur Linkages :

- The thiolan-3-yloxy group (tetrahydrothiophene ether) in the target compound provides a saturated sulfur-oxygen bridge, which may improve oxidative stability compared to furan-based ethers (e.g., in ), which are prone to ring-opening under acidic conditions.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various applications based on existing research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Features:

- Molecular Weight: 299.76 g/mol

- CAS Number: Not specifically listed in the provided sources, but related compounds can be referenced for contextual information.

The biological activity of N-(3-chloro-4-fluorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, leading to various biological effects. For instance, studies have shown that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibition of tyrosinase, an enzyme involved in melanin production, which is crucial for addressing pigmentation disorders and neurodegenerative diseases like Parkinson's .

Biological Activities

- Antiviral Activity:

- Anticancer Potential:

- Tyrosinase Inhibition:

Case Study 1: Antiviral Efficacy

A study evaluated several derivatives for their ability to inhibit H5N1 virus replication. The results indicated that certain structural modifications significantly enhanced antiviral activity, with some compounds achieving low EC50 values .

Case Study 2: Cancer Therapeutics

In a series of experiments focused on c-Met and VEGFR-2 inhibition, several derivatives were synthesized and tested. Compound 12d was identified as particularly potent, with IC50 values of 0.11 μM and 0.19 μM for c-Met and VEGFR-2 respectively . Molecular docking studies supported these findings by demonstrating favorable interactions at the ATP-binding site.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.